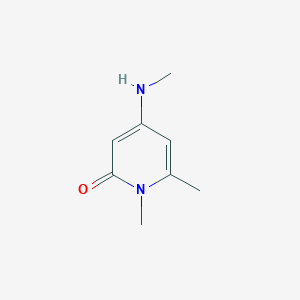
1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one
描述
1,6-dimethyl-4-(methylamino)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,6-Dimethyl-4-(methylamino)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinone core with specific functional groups that contribute to its biological activity. The presence of the methylamino group enhances its potential for hydrogen bonding, which is crucial for interaction with biological targets.
Inhibition of Isocitrate Dehydrogenase (IDH) Enzymes
Recent studies have highlighted the compound's role as an inhibitor of mutant isocitrate dehydrogenase (mIDH) enzymes, which are implicated in various malignancies, particularly acute myeloid leukemia (AML). The inhibition of mIDH leads to decreased levels of 2-hydroxyglutarate (2-HG), an oncometabolite associated with tumorigenesis.
- Mechanism : The compound binds to the active site of mIDH enzymes, preventing the conversion of isocitrate to α-ketoglutarate, thus inhibiting the neomorphic activity that leads to 2-HG production. This inhibition has been shown to impact cellular behavior and gene expression significantly .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0195 mg/mL to 0.025 mg/mL. These findings suggest a promising potential for developing antibacterial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the pyridinone ring and substituents significantly influence the biological activity of the compound.
| Modification | Effect on Activity |
|---|---|
| Removal of methyl groups | Significant loss in potency |
| Addition of halogen substituents | Enhanced antibacterial activity |
| Alteration of amide functional groups | Variable effects on mIDH inhibition |
These findings emphasize the importance of specific functional groups in maintaining the efficacy of the compound against targeted enzymes and pathogens .
Toxicological Profile
While exploring its therapeutic potential, it is also essential to consider the toxicological aspects. The compound's interaction with lysosomal phospholipase A2 has been investigated as a predictor of drug-induced phospholipidosis. Understanding these interactions can aid in assessing safety profiles during drug development .
属性
IUPAC Name |
1,6-dimethyl-4-(methylamino)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(9-2)5-8(11)10(6)3/h4-5,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMYTKYLIEARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















